molecular formula C20H15IN6O4S2 B12375625 AChE-IN-45

AChE-IN-45

Cat. No.: B12375625
M. Wt: 594.4 g/mol
InChI Key: GXYDTURCWCYZEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-45 involves multiple steps, starting with the preparation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions involving hydrazine, aldehydes, and other reagents under controlled conditions . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and adhering to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-45 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, aldehydes, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide. These derivatives exhibit different inhibitory activities against acetylcholinesterase and other enzymes, making them valuable for further research and development .

Scientific Research Applications

AChE-IN-45 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AChE-IN-45 include:

Uniqueness

This compound is unique due to its dual inhibitory activity against acetylcholinesterase and Beta-site APP Cleaving Enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease . Its strong enzyme inhibitory performance, combined with antioxidant and neuroprotective activities, sets it apart from other acetylcholinesterase inhibitors .

Properties

Molecular Formula

C20H15IN6O4S2

Molecular Weight

594.4 g/mol

IUPAC Name

2-[6-iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide

InChI

InChI=1S/C20H15IN6O4S2/c21-12-1-6-16-15(9-12)19(29)27(13-2-4-14(5-3-13)33(22,30)31)20(25-16)32-11-18(28)26-17-10-23-7-8-24-17/h1-10H,11H2,(H2,22,30,31)(H,24,26,28)

InChI Key

GXYDTURCWCYZEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)I)N=C2SCC(=O)NC4=NC=CN=C4)S(=O)(=O)N

Origin of Product

United States

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